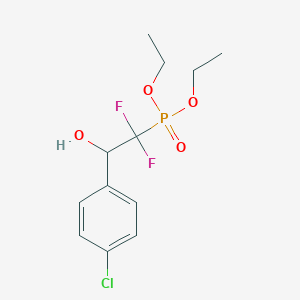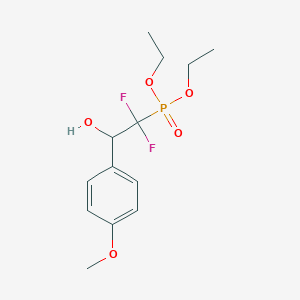
Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate is an organic compound with the molecular formula C12H16F2NO6P It is characterized by the presence of a diethoxyphosphoryl group, two fluorine atoms, and a nitrophenyl group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate typically involves the reaction of diethyl phosphite with 2,2-difluoro-1-(4-nitrophenyl)ethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the diethoxyphosphoryl group. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Diethoxyphosphoryl-2,2-difluoro-1-(4-aminophenyl)ethanol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: 2-Diethoxyphosphoryl-2,2-difluoro-1-(4-aminophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs with improved pharmacokinetic profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate involves its interaction with molecular targets through its functional groups. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the difluoroethyl group can enhance lipophilicity and metabolic stability. The nitrophenyl group may contribute to the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Diethoxyphosphoryl-2,2-difluoro-1-(4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
2-Diethoxyphosphoryl-2,2-difluoro-1-(4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate is unique due to the presence of both diethoxyphosphoryl and difluoroethyl groups, which impart distinct chemical and physical properties. The combination of these groups with the nitrophenyl moiety makes this compound particularly valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-diethoxyphosphoryl-2,2-difluoro-1-(4-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2NO6P/c1-3-20-22(19,21-4-2)12(13,14)11(16)9-5-7-10(8-6-9)15(17)18/h5-8,11,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNAHVOOPBWKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide](/img/structure/B8050104.png)
![6-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B8050107.png)
![tert-Butyl 6'-amino-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B8050108.png)
![6-Aminospiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B8050111.png)
![7-Bromospiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B8050117.png)
![Tert-butyl 7-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B8050120.png)
![2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8050128.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B8050139.png)
![6-Oxa-1-azaspiro[3.3]heptan-2-one](/img/structure/B8050152.png)





